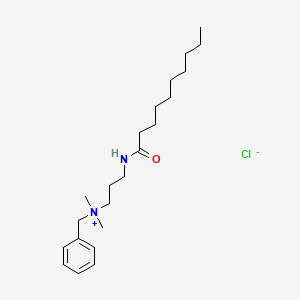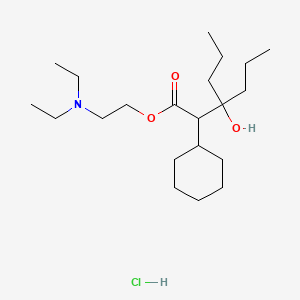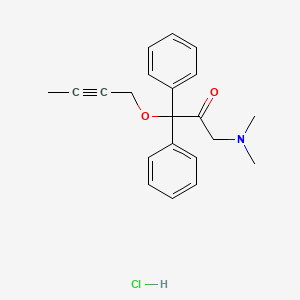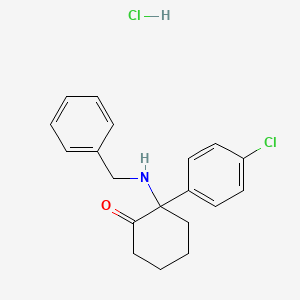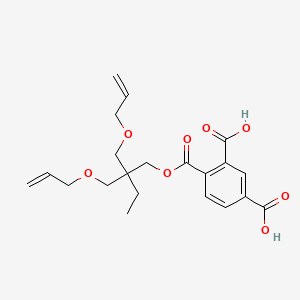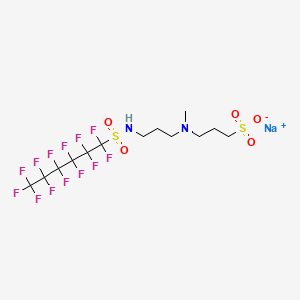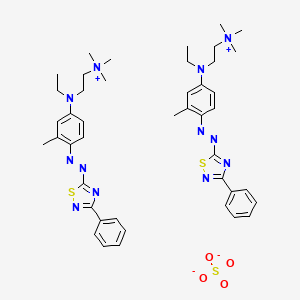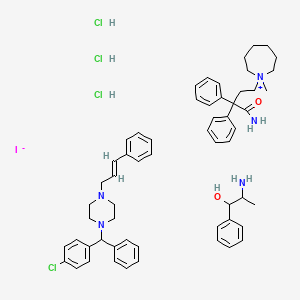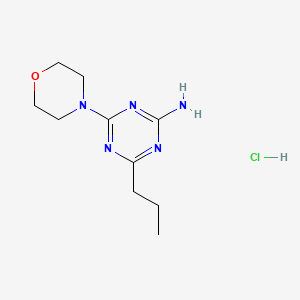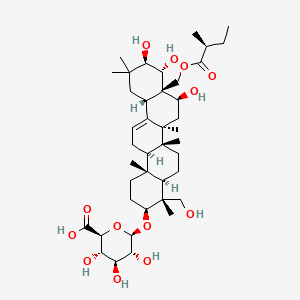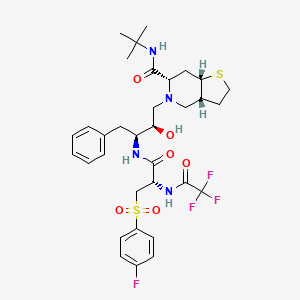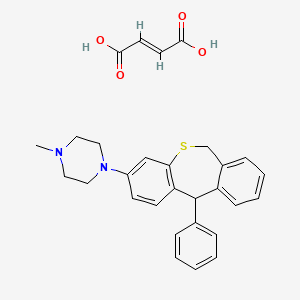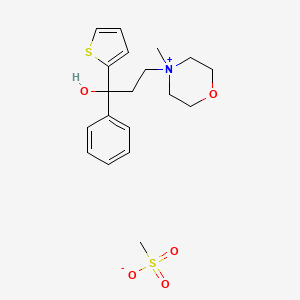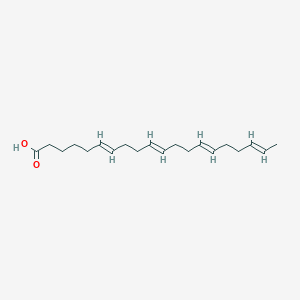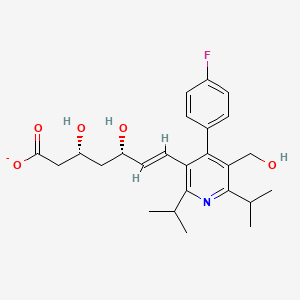
o-Desmethyl-cerivastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Desmethyl-cerivastatin is a metabolite of cerivastatin, a synthetic lipid-lowering agent belonging to the class of drugs known as statins. Statins are primarily used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. Cerivastatin was withdrawn from the market due to severe adverse effects, but its metabolites, including this compound, continue to be of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Desmethyl-cerivastatin involves the demethylation of cerivastatin. This process can be catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . The reaction conditions typically involve the use of human liver microsomes and specific inhibitors to control the reaction pathways .
Industrial Production Methods
Industrial production of this compound is not common due to the withdrawal of cerivastatin from the market. the compound can be synthesized in laboratory settings for research purposes using the aforementioned enzymatic methods .
Chemical Reactions Analysis
Types of Reactions
o-Desmethyl-cerivastatin undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Less common but can occur under specific conditions.
Substitution: Possible in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, oxygen, and cofactors such as NADPH.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include hydroxylated and further demethylated metabolites .
Scientific Research Applications
o-Desmethyl-cerivastatin has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of statins and the role of cytochrome P450 enzymes.
Medicine: Explored for its potential therapeutic effects and adverse reactions in comparison to other statins.
Industry: Utilized in the development of analytical methods for detecting and quantifying statin metabolites.
Mechanism of Action
o-Desmethyl-cerivastatin exerts its effects by inhibiting hydroxymethylglutaryl-coenzyme A reductase, the enzyme responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate . This inhibition leads to a decrease in cholesterol synthesis in hepatic cells, upregulation of low-density lipoprotein receptors, and increased uptake of low-density lipoprotein cholesterol from the circulation .
Comparison with Similar Compounds
Similar Compounds
- Simvastatin
- Pravastatin
- Lovastatin
- Fluvastatin
- Atorvastatin
- Rosuvastatin
Uniqueness
o-Desmethyl-cerivastatin is unique due to its specific metabolic pathway involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 . This distinguishes it from other statins, which may have different metabolic profiles and pathways .
Properties
CAS No. |
189060-49-9 |
|---|---|
Molecular Formula |
C25H31FNO5- |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H32FNO5/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32)/p-1/b10-9+/t18-,19-/m1/s1 |
InChI Key |
KUWDGQVSBKGOIJ-BGGMYYEUSA-M |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


